molecular formula C10H11FO B6161895 3-fluoro-2-(propan-2-yl)benzaldehyde CAS No. 1289048-98-1

3-fluoro-2-(propan-2-yl)benzaldehyde

Cat. No.: B6161895
CAS No.: 1289048-98-1
M. Wt: 166.19 g/mol
InChI Key: ZEASDILLHQQUPU-UHFFFAOYSA-N
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Description

3-fluoro-2-(propan-2-yl)benzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes It is characterized by the presence of a fluorine atom, an isopropyl group, and an aldehyde functional group attached to a benzene ring

Safety and Hazards

The safety data sheet for benzaldehyde indicates that it is a combustible liquid and can cause skin and eye irritation. It is also harmful if inhaled and may cause respiratory irritation . It is advisable to handle it with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-(propan-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where a precursor such as 3-chloro-2-(propan-2-yl)benzaldehyde is treated with a fluorinating agent like potassium fluoride in the presence of a suitable solvent . The reaction typically requires elevated temperatures and may be catalyzed by phase-transfer catalysts to enhance the efficiency of fluorine incorporation.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogen-exchange reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2-(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-fluoro-2-(propan-2-yl)benzoic acid.

    Reduction: 3-fluoro-2-(propan-2-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-2-(propan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-2-(propan-2-yl)benzaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets, affecting various biochemical pathways.

Comparison with Similar Compounds

3-fluoro-2-(propan-2-yl)benzaldehyde can be compared with other fluorinated benzaldehydes, such as:

  • 2-fluorobenzaldehyde
  • 3-fluorobenzaldehyde
  • 4-fluorobenzaldehyde

These compounds share similar structural features but differ in the position of the fluorine atom, which can significantly impact their chemical properties and reactivity. The presence of the isopropyl group in this compound adds to its uniqueness, influencing its steric and electronic characteristics.

Properties

CAS No.

1289048-98-1

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

3-fluoro-2-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H11FO/c1-7(2)10-8(6-12)4-3-5-9(10)11/h3-7H,1-2H3

InChI Key

ZEASDILLHQQUPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1F)C=O

Purity

95

Origin of Product

United States

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